2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a pyrimidine ring, and a thioacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The pyrimidine ring is then synthesized and attached to the piperazine derivative. Finally, the thioacetamide moiety is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide moiety to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperazine and pyrimidine rings can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-(2-chlorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
- 2-((6-(4-(2-bromophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chloro- and bromo-substituted analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H24FN5OS |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H24FN5OS/c1-17-5-4-6-18(13-17)27-22(30)15-31-23-14-21(25-16-26-23)29-11-9-28(10-12-29)20-8-3-2-7-19(20)24/h2-8,13-14,16H,9-12,15H2,1H3,(H,27,30) |
InChI Key |
MFLLTBQVXJKUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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